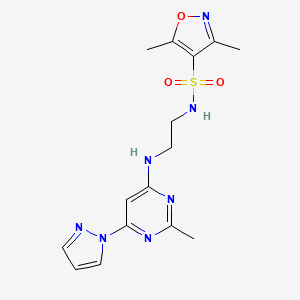
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, 3,5-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1,2-oxazole-4-sulfonamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by binding to specific proteins or enzymes within the parasites. A molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may inhibit the function of the protein, leading to the death of the parasite.
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of the parasites causing leishmaniasis and malaria. This leads to a reduction in the number of parasites in the host’s body, alleviating the symptoms of the diseases and promoting recovery .
Biologische Aktivität
3,5-Dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties and inhibition of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula: C16H20N6O3S
Molecular Weight: 372.43 g/mol
IUPAC Name: this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- VEGFR Inhibition: The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition is significant for anticancer activity as it can prevent tumor growth by limiting blood supply .
- Caspase Activation: It may activate the caspase cascade, leading to apoptosis in cancer cells .
- Kinase Inhibition: Similar compounds have demonstrated inhibition of kinases such as Aurora A and Janus kinases (JAK), which are involved in cell proliferation and survival pathways .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Anticancer Activity
In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
These results indicate that certain derivatives are more potent than standard chemotherapeutics like fluorouracil.
Additional Biological Activities
Beyond anticancer properties, the compound's structural components suggest potential anti-inflammatory and antimicrobial activities, common in pyrazole derivatives:
- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
- Anti-inflammatory Properties: Some studies indicate that similar compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGFQILYHIITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














